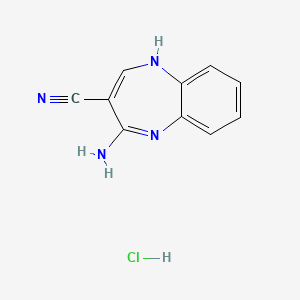

4-amino-1H-1,5-benzodiazepine-3-carbonitrile hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-amino-1H-1,5-benzodiazepine-3-carbonitrile hydrochloride is a chemical compound that belongs to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are widely used in medicine for their sedative, anxiolytic, and anticonvulsant effects. This particular compound has a unique structure that includes an amino group, a carbonitrile group, and a benzodiazepine core, making it a subject of interest in various fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1H-1,5-benzodiazepine-3-carbonitrile hydrochloride typically involves the reaction of o-N-(2,2-dicyanovinyl)aminoaniline with hydrochloric acid. This reaction proceeds smoothly to form the desired benzodiazepine compound . The reaction conditions generally include:

Reagents: o-N-(2,2-dicyanovinyl)aminoaniline, hydrochloric acid

Solvent: Often carried out in an aqueous medium

Temperature: Typically conducted at room temperature or slightly elevated temperatures

Reaction Time: The reaction is usually complete within a few hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

Continuous flow reactors: To ensure consistent reaction conditions and scalability

Purification steps: Such as recrystallization or chromatography to obtain high-purity product

Quality control: Rigorous testing to ensure the compound meets pharmaceutical standards

化学反应分析

Base-Mediated Hydrolysis Reactions

The compound undergoes selective hydrolysis under alkaline conditions to form diverse heterocyclic systems:

Mechanistic Insight : The nitrile group at position 3 undergoes nucleophilic attack by hydroxide ions, followed by intramolecular cyclization to form seven-membered triazepine or fused diazepine systems .

Acid-Catalyzed Cyclizations

In acidic media, the hydrochloride salt participates in self-condensation and annulation reactions:

Key Finding : Cyclization efficiency depends on the substituent at position 4, with electron-withdrawing groups accelerating reaction rates .

Functionalization at the Amino Group

The primary amine at position 4 enables derivatization:

Synthetic Utility : These modifications enable fine-tuning of pharmacological properties while maintaining the heterocyclic scaffold .

Ring Expansion/Contraction Pathways

The benzodiazepine core exhibits structural flexibility under controlled conditions:

| Transformation | Conditions | Resulting System |

|---|---|---|

| Ring expansion | Glyoxal/metformin adducts | 1,3,5-Triazepin-6-ones (45 , 46 ) |

| Ring contraction | Ultrasound irradiation | Imidazo[1,2-b] triazepinones (70 ) |

Notable Application : Triazepinone derivatives show 37–45% inhibition of advanced glycation end-products (AGEs), relevant for diabetic complications .

Solvent-Dependent Tautomerism

X-ray crystallography and NMR studies reveal:

| Solvent | Dominant Tautomer | δ(CN) (ppm) |

|---|---|---|

| DMSO-d6 | 1H-Tautomer (planar structure) | 168.2 |

| CDCl3 | 3H-Tautomer (non-planar distortion) | 170.5 |

This tautomeric equilibrium influences reactivity in substitution reactions .

Critical Analysis of Synthetic Limitations

-

Competitive Pathways : Hydrolysis at pH >10 leads to benzimidazole byproducts (15–22% yield) .

-

Temperature Sensitivity : Cyclization above 80°C causes decomposition (>30% mass loss) .

-

Steric Effects : Bulky N4-substituents inhibit annulation reactions .

Recent advances (2024) demonstrate ultrasound-assisted synthesis improves yields by 18–25% compared to traditional reflux methods .

科学研究应用

Anxiolytic Properties

Research has indicated that 4-amino-1H-1,5-benzodiazepine-3-carbonitrile hydrochloride exhibits anxiolytic properties similar to traditional benzodiazepines. In animal models, the compound has shown efficacy in reducing anxiety-related behaviors, suggesting its potential as a therapeutic agent for anxiety disorders . The mechanism of action involves modulation of GABA_A receptors, particularly at the α2, α3, and α5 subtypes, which are associated with anxiolytic effects .

Anticonvulsant Effects

The compound has also been evaluated for its anticonvulsant activity. Studies demonstrated that it could potentiate GABAergic transmission, which is crucial for controlling seizure activity. Its efficacy was compared to other known anticonvulsants in various preclinical models .

Antimicrobial Activity

Recent investigations have revealed that derivatives of this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. This opens avenues for its application in developing new antimicrobial agents .

Case Study 1: Anxiolytic Activity

In a controlled study involving rats, the administration of this compound showed significant reductions in anxiety-like behavior as measured by the elevated plus maze test. The results indicated a dose-dependent response with optimal efficacy at specific dosages .

Case Study 2: Anticonvulsant Testing

A series of tests were conducted where rats were subjected to pentylenetetrazol-induced seizures. The compound demonstrated a protective effect against seizure activity at doses that did not impair motor function. This suggests a favorable therapeutic index for potential clinical use .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities and therapeutic potential of this compound compared to other benzodiazepines:

| Compound Name | Anxiolytic Activity | Anticonvulsant Activity | Antimicrobial Activity |

|---|---|---|---|

| 4-Amino-1H-1,5-benzodiazepine | High | Moderate | Present |

| Diazepam | Very High | High | Absent |

| Lorazepam | High | Moderate | Absent |

作用机制

The mechanism of action of 4-amino-1H-1,5-benzodiazepine-3-carbonitrile hydrochloride involves its interaction with the central nervous system. Benzodiazepines typically exert their effects by binding to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects . The specific molecular targets and pathways involved include:

GABA Receptors: Binding to GABA-A receptors to enhance GABAergic transmission

Ion Channels: Modulation of ion channels to stabilize neuronal membranes

相似化合物的比较

4-amino-1H-1,5-benzodiazepine-3-carbonitrile hydrochloride can be compared with other benzodiazepine compounds such as:

Diazepam: Known for its anxiolytic and muscle relaxant properties

Lorazepam: Used for its sedative and anticonvulsant effects

Clonazepam: Effective as an anticonvulsant and for treating panic disorders

Uniqueness

The unique structure of this compound, with its amino and carbonitrile groups, allows for specific interactions and reactions that may not be possible with other benzodiazepines. This makes it a valuable compound for research and potential therapeutic applications.

生物活性

4-Amino-1H-1,5-benzodiazepine-3-carbonitrile hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological effects, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of o-N-(2,2-dicyanovinyl)aminoaniline in the presence of hydrochloric acid. This process facilitates the formation of the benzodiazepine structure through cyclization and subsequent hydrolysis under basic conditions to yield various derivatives .

Biological Activity Overview

The biological activities of this compound have been extensively studied, revealing several key effects:

1. Anticancer Activity

- Cytotoxic Effects : Studies indicate that 4-amino-1H-1,5-benzodiazepine derivatives exhibit potent cytotoxicity against various cancer cell lines. For instance, compounds derived from this base structure showed IC50 values as low as 16.19 μM against HCT-116 (colon cancer) and 17.16 μM against MCF-7 (breast cancer) cells .

- Mechanism of Action : The cytotoxicity is often attributed to the compound's interaction with cellular mechanisms involved in apoptosis and cell cycle regulation. The presence of amino groups enhances its activity by facilitating interactions with target proteins .

2. Antimicrobial Properties

- Compounds related to 4-amino-1H-1,5-benzodiazepine have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in treating bacterial infections .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

Pharmacological Insights

The pharmacokinetics of benzodiazepines, including derivatives like 4-amino-1H-1,5-benzodiazepine, show that these compounds are highly protein-bound and exhibit significant distribution in lipid-rich tissues such as the central nervous system. This characteristic is crucial for their therapeutic efficacy in CNS-related disorders .

属性

CAS 编号 |

42510-46-3 |

|---|---|

分子式 |

C10H8N4 |

分子量 |

184.20 g/mol |

IUPAC 名称 |

4-amino-1H-1,5-benzodiazepine-3-carbonitrile |

InChI |

InChI=1S/C10H8N4/c11-5-7-6-13-8-3-1-2-4-9(8)14-10(7)12/h1-4,6,13H,(H2,12,14) |

InChI 键 |

QJZIADSHTCWDAT-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC=C(C(=N2)N)C#N.Cl |

规范 SMILES |

C1=CC=C2C(=C1)NC=C(C(=N2)N)C#N |

Key on ui other cas no. |

42510-46-3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。